molecular formula C13H10F3NO2 B1391560 Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 71083-18-6

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1391560
CAS RN: 71083-18-6
M. Wt: 269.22 g/mol
InChI Key: FOMHCHKNNQESLJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is a quinoline derivative and a heterocyclic building block . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications .


Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate is C13H10F3NO3 . The molecular weight is 285.22 g/mol . The InChI string is InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate are not available, a study suggests that attaching this building block to cell-penetrating peptides causes the osmotic swelling of endosomes, thus resulting in an enhancement of cell penetration ability of the peptides .

Scientific Research Applications

Anticancer Properties

  • Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has shown moderate cytotoxic activity against certain cancer cell lines like MCF-7 mammary gland cancer and HePG2 hepatocellular carcinoma. It's been modified to enhance this activity, leading to various derivatives with potential anticancer properties (Regal et al., 2020).

Antibacterial Activity

  • Novel derivatives of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester have been synthesized and found to possess promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Lingaiah et al., 2012).

Application in Liquid Crystal Displays

  • Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and shown to have potential applications in liquid crystal displays due to their fluorescent properties and good orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Synthesis of Dyes

  • The compound has been used in the synthesis of novel dyes with potential applications in various industries, including display technologies (Bojinov & Grabchev, 2003).

Synthesis of Antimicrobial Agents

  • Pyrazolo[3,4-d]pyrimidine derivatives, synthesized using variants of this compound, have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains (Holla et al., 2006).

Safety And Hazards

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate has hazard statements H315 - H319 - H335 . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . It has hazard classifications Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes . This suggests potential future directions in the field of material science and chemistry.

properties

IUPAC Name

ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMHCHKNNQESLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673128
Record name Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

71083-18-6
Record name Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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